N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
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Overview
Description
N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C22H19ClN4O2S and its molecular weight is 438.93. The purity is usually 95%.
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Scientific Research Applications
Antiproliferative Activity
The compound has been investigated for its antiproliferative effects against cancer cell lines. In particular, it displayed low micromolar GI50 values, making it a promising candidate for cancer therapy . Notably, 4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol emerged as the most active compound. It induced poly(ADP-ribose) polymerase 1 (PARP-1) cleavage, activated caspase 9 (an initiator enzyme in the apoptotic cascade), and reduced the expression of proliferating cell nuclear antigen (PCNA). Additionally, it caused fragmentation of microtubule-associated protein 1-light chain 3 (LC3), suggesting a complex action combining antiproliferative effects with cell death induction .
pH Sensing
Among the synthesized compounds, 7-(4-methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine demonstrated potent pH-sensing properties. It serves as an effective pH indicator, enabling both fluorescence intensity-based and ratiometric pH sensing .
Antileishmanial and Antimalarial Activity
While not directly related to the compound , pyrazoles in general have shown promise in medicinal chemistry. For instance, they exhibit antileishmanial and antimalarial activities. Compound 13, which shares structural features with pyrazoles, displayed potent in vitro antipromastigote activity. Molecular simulations justified its binding pattern in the LmPTR1 pocket, characterized by lower binding free energy .
Other Biological Applications
Pyrazoles have been explored for their diverse biological effects:
- Anticancer : Pyrazoles have been investigated as potential anticancer agents due to their ability to inhibit specific cellular pathways .
- Anti-inflammatory : Some pyrazole derivatives exhibit anti-inflammatory properties, making them relevant in treating inflammatory conditions .
- Anticonvulsant : Certain pyrazoles have demonstrated anticonvulsant activity, which could be valuable in managing epilepsy .
- Antioxidant : Pyrazoles with antioxidant properties may contribute to cellular protection against oxidative stress .
- Antimicrobial : Pyrazoles have been studied for their antimicrobial effects, potentially aiding in the fight against infectious diseases .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with neuronal voltage-sensitive sodium (site 2) and l-type calcium channels .
Mode of Action
It’s suggested that the compound may inhibit mitochondrial respiration in fungi by blocking electron transfer within the respiratory chain .
Biochemical Pathways
The inhibition of mitochondrial respiration can severely disrupt important cellular biochemical processes, leading to the cessation of fungal growth .
Pharmacokinetics
, suggesting that they may persist in the environment and potentially bioaccumulate in organisms.
Result of Action
The inhibition of mitochondrial respiration can lead to the cessation of fungal growth .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s biodegradability can affect its persistence in the environment . Furthermore, its potential to bioaccumulate in organisms can influence its long-term effects .
properties
IUPAC Name |
N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O2S/c23-15-6-8-17(9-7-15)27-21(18-12-30-13-19(18)25-27)24-22(29)14-10-20(28)26(11-14)16-4-2-1-3-5-16/h1-9,14H,10-13H2,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNGPMRFHQXZFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=C4CSCC4=NN3C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide |
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